6-Sulfoaminopenicillanic acid disodium
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Overview
Description
6-Sulfoaminopenicillanic acid disodium is a derivative of penicillin, a well-known antibiotic. This compound is notable for its unique structure, which includes a sulfonamide group, making it a potent inhibitor of beta-lactamase enzymes. These enzymes are responsible for antibiotic resistance in many bacterial strains, making this compound a valuable compound in the fight against resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfoaminopenicillanic acid disodium typically involves the fermentation of specific fungal strains, such as Aspergillus candidus. The fermentation process is carried out at 28°C with agitation and aeration for 96 hours. The medium used for fermentation includes glycerol, corn steep liquor, dried yeast, cotton seed flour, and wheat germ, with the pH adjusted to 7.0 before sterilization .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process. The compound is isolated from the culture broth through a series of purification steps, including activated carbon treatment, elution with acetone-water mixtures, and ion-exchange chromatography. The final product is obtained as a white powder after desiccation .
Chemical Reactions Analysis
Types of Reactions
6-Sulfoaminopenicillanic acid disodium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide group, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the beta-lactam ring, impacting its antibiotic properties.
Substitution: The sulfonamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromophenol blue and bromothymol blue for spectrophotometric analysis. These reagents react with this compound to form colored complexes, which can be quantified spectrophotometrically .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various derivatives with modified antibiotic properties .
Scientific Research Applications
6-Sulfoaminopenicillanic acid disodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-lactamase inhibition and the development of new antibiotics.
Biology: The compound is used to investigate bacterial resistance mechanisms and the role of beta-lactamase enzymes in bacterial survival.
Medicine: It serves as a basis for developing new antibiotics to combat resistant bacterial strains.
Industry: The compound is used in the production of beta-lactamase inhibitors and other antibiotic derivatives
Mechanism of Action
6-Sulfoaminopenicillanic acid disodium exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound prevents the degradation of beta-lactam antibiotics, allowing them to effectively target and kill bacterial cells .
Comparison with Similar Compounds
Similar Compounds
6-Aminopenicillanic acid: The active nucleus of penicillins, used as an intermediate in the synthesis of beta-lactam antibiotics.
Sulfonamides: A class of compounds with a similar sulfonamide group, used as antibacterial agents.
Uniqueness
6-Sulfoaminopenicillanic acid disodium is unique due to its dual functionality as both a beta-lactam antibiotic and a beta-lactamase inhibitor. This dual action makes it particularly effective against resistant bacterial strains, setting it apart from other similar compounds .
Properties
CAS No. |
83671-00-5 |
---|---|
Molecular Formula |
C8H10N2Na2O6S2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(sulfonatoamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12N2O6S2.2Na/c1-8(2)4(7(12)13)10-5(11)3(6(10)17-8)9-18(14,15)16;;/h3-4,6,9H,1-2H3,(H,12,13)(H,14,15,16);;/q;2*+1/p-2/t3-,4+,6-;;/m1../s1 |
InChI Key |
TVHUCSIGXCTUNY-SKNCTXARSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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